An In-depth Technical Guide to the Structural Properties and Characterization of 3-methyl-1H-pyrazolo[4,3-d]pyrimidine
An In-depth Technical Guide to the Structural Properties and Characterization of 3-methyl-1H-pyrazolo[4,3-d]pyrimidine
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: The pyrazolo[4,3-d]pyrimidine scaffold is a significant heterocyclic framework in medicinal chemistry, recognized as a purine analogue with diverse biological activities.[1] This guide provides a comprehensive technical overview of the structural properties and analytical characterization of a key derivative, 3-methyl-1H-pyrazolo[4,3-d]pyrimidine. Intended for researchers, scientists, and professionals in drug development, this document delves into the foundational chemical structure, and the application of modern analytical techniques for its definitive identification and characterization. We will explore the rationale behind experimental choices and provide detailed methodologies for spectroscopic and crystallographic analysis, ensuring a self-validating approach to its structural elucidation.
Introduction: The Significance of the Pyrazolo[4,3-d]pyrimidine Core
The pyrazolo[4,3-d]pyrimidine nucleus is a bicyclic heteroaromatic system that has garnered substantial interest in the field of drug discovery. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, often acting as a competitive inhibitor. Derivatives of this scaffold have been investigated for various therapeutic applications, including as kinase inhibitors for cancer therapy, microtubule targeting agents, and as inhibitors of inducible nitric oxide synthase (iNOS).[2][3][4] The strategic placement of substituents on this core structure allows for the fine-tuning of its pharmacological properties. The 3-methyl-1H-pyrazolo[4,3-d]pyrimidine variant serves as a fundamental building block for the synthesis of more complex and potent molecules. A thorough understanding of its intrinsic structural and electronic properties is therefore paramount for the rational design of novel therapeutics.
Structural Properties of 3-methyl-1H-pyrazolo[4,3-d]pyrimidine
The foundational structure of 3-methyl-1H-pyrazolo[4,3-d]pyrimidine consists of a pyrazole ring fused to a pyrimidine ring. The methyl group at position 3 is a key feature that influences the molecule's electronic distribution and steric profile.
Chemical Structure:
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IUPAC Name: 3-methyl-1H-pyrazolo[4,3-d]pyrimidine
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Molecular Formula: C₆H₆N₄
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Molecular Weight: 134.14 g/mol
The pyrazolo[4,3-d]pyrimidine core is a planar system, a characteristic that often facilitates intercalation into DNA or binding to the planar regions of enzyme active sites. The nitrogen atoms in both rings act as hydrogen bond acceptors, while the N-H group of the pyrazole ring can serve as a hydrogen bond donor. These features are critical for its interaction with biological macromolecules.
Synthesis of 3-methyl-1H-pyrazolo[4,3-d]pyrimidine
The synthesis of the pyrazolo[4,3-d]pyrimidine scaffold can be achieved through various synthetic routes, often starting from a substituted pyrazole precursor. A common approach involves the cyclization of a 4-amino-3-methyl-1H-pyrazole-5-carboxamide with a suitable one-carbon synthon.
A representative synthetic pathway is the reaction of 4-amino-3-methyl-1H-pyrazole-5-carbonitrile with formic acid. This method provides a straightforward and efficient means to construct the fused pyrimidine ring.
Experimental Protocol: Synthesis from 4-amino-3-methyl-1H-pyrazole-5-carbonitrile
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-amino-3-methyl-1H-pyrazole-5-carbonitrile in an excess of formic acid.
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Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
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Precipitation and Filtration: The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration.
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Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent, such as ethanol, to yield pure 3-methyl-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-one.
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Further Modification: The resulting pyrimidinone can be further modified, for example, by chlorination followed by reduction, to obtain the target 3-methyl-1H-pyrazolo[4,3-d]pyrimidine.
Structural Characterization: A Multi-Technique Approach
The definitive characterization of 3-methyl-1H-pyrazolo[4,3-d]pyrimidine relies on a combination of spectroscopic and analytical techniques. This multi-faceted approach ensures the unambiguous confirmation of the molecule's identity, purity, and three-dimensional structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
Rationale for Use: NMR is employed to determine the connectivity of atoms, the number of protons and carbons in different environments, and to infer the electronic properties of the heterocyclic rings. For a novel or synthesized compound, NMR is the first line of analysis for structural confirmation.
The ¹H NMR spectrum of 3-methyl-1H-pyrazolo[4,3-d]pyrimidine is expected to show distinct signals for the methyl protons, the pyrazole N-H proton, and the aromatic protons on the pyrimidine ring.
Expected Chemical Shifts (δ) in DMSO-d₆:
| Proton | Multiplicity | Chemical Shift (ppm) |
| CH₃ | singlet | ~2.5 |
| C5-H | singlet | ~8.0-8.5 |
| C7-H | singlet | ~8.5-9.0 |
| N1-H | broad singlet | ~12.0-13.0 |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Expected Chemical Shifts (δ) in DMSO-d₆:
| Carbon | Chemical Shift (ppm) |
| CH₃ | ~15-20 |
| C3 | ~140-145 |
| C3a | ~110-115 |
| C5 | ~150-155 |
| C7 | ~145-150 |
| C7a | ~155-160 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation analysis.
Rationale for Use: MS is a highly sensitive technique that confirms the molecular formula and can be used to identify impurities. High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement, which is crucial for confirming the elemental composition.
Expected Data:
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Molecular Ion Peak (M+H)⁺: m/z = 135.0716 (calculated for C₆H₇N₄⁺)
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Fragmentation Pattern: The fragmentation pattern will depend on the ionization technique used (e.g., Electron Ionization or Electrospray Ionization). Common fragments would arise from the loss of small molecules like HCN or N₂ from the heterocyclic rings.
X-ray Crystallography
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal.
Rationale for Use: While NMR and MS confirm the identity and connectivity, X-ray crystallography reveals the three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. This information is invaluable for understanding the molecule's physical properties and for computational modeling studies, such as molecular docking. The pyrazolopyrimidine unit is generally found to be nearly planar.[5][6]
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Crystal Growth: Grow single crystals of 3-methyl-1H-pyrazolo[4,3-d]pyrimidine suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
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Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data at a controlled temperature (often low temperature to reduce thermal motion).
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Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density. Refine the atomic positions and thermal parameters against the experimental data to obtain the final, accurate crystal structure.
Visualization of Experimental Workflows
To provide a clearer understanding of the characterization process, the following diagrams illustrate the logical flow of experiments.
Caption: Workflow for the synthesis and structural characterization of 3-methyl-1H-pyrazolo[4,3-d]pyrimidine.
Conclusion
The structural characterization of 3-methyl-1H-pyrazolo[4,3-d]pyrimidine is a critical step in the development of new therapeutics based on this versatile scaffold. A combination of NMR spectroscopy, mass spectrometry, and X-ray crystallography provides a comprehensive and self-validating approach to confirming its identity and three-dimensional structure. The methodologies and data presented in this guide serve as a valuable resource for researchers in medicinal chemistry and drug development, enabling the confident synthesis and characterization of this important heterocyclic compound and its derivatives.
References
-
Gangjee, A., et al. (2021). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 219, 113437. [Link]
-
El-Sayed, N. N. E., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 27(21), 7228. [Link]
- Patel, H. M., et al. (2012). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. International Journal of Pharmaceutical Research and Development, 4(6), 108-113.
-
El-Sayed, N. N. E., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 27(21), 7228. [Link]
-
Abdelgawad, M. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2269-2283. [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][5][6]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(24), 14865-14882. [Link]
-
Grelik, K., et al. (2023). A new trisubstituted pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. Biomedicine & Pharmacotherapy, 161, 114488. [Link]
-
Naoe, Y., et al. (2022). Pyrazolo[4,3-d]pyrimidine Derivatives as a Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Inhibitor for the Treatment of Anemia. ACS Medicinal Chemistry Letters, 13(5), 834-840. [Link]
-
Liu, X., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Bioorganic & Medicinal Chemistry Letters, 29(14), 1775-1780. [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][5][6]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(24), 14865-14882. [Link]
-
Gomaa, M. A. M. (2009). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives. Arkivoc, 2009(11), 199-208. [Link]
-
Wang, X., et al. (2019). Novel Pyrazolo[4,3-d]pyrimidine as Potent and Orally Active Inducible Nitric Oxide Synthase (iNOS) Dimerization Inhibitor with Efficacy in Rheumatoid Arthritis Mouse Model. Journal of Medicinal Chemistry, 62(8), 4140-4157. [Link]
-
Ferla, S., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Pharmaceuticals, 16(7), 958. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. PubChem. Retrieved from [Link]
- Ghorab, M. M., et al. (2014). Synthesis and Antitumor Activity of Novel Pyrazolo[3,4-D]Pyrimidine and their Tricyclic Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 24(2), 208-214.
-
Ferla, S., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Pharmaceuticals, 16(7), 958. [Link]
-
Amanote Research. (n.d.). Studies on Pyrazolo[3, 4-D]pyrimidine. Retrieved from [Link]
-
Al-Warhi, T., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 28(19), 6989. [Link]
-
National Institute of Standards and Technology. (n.d.). 1H-Pyrazolo[4,3-d]pyrimidine, 7-amino-3-β-D-ribofuranosyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). a Chemical structures of pyrazolo[3,4-d]pyrimidines with no linker: 1... [Image]. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 7-(Methylthio)-1h-pyrazolo[4,3-d]pyrimidine. In NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (2020). 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine. Retrieved from [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][5][6]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(24), 14865-14882. [Link]
